tert-Butyl (3-bromo-4-iodophenyl)carbamate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H13BrINO2 |
|---|---|
Molecular Weight |
398.03 g/mol |
IUPAC Name |
tert-butyl N-(3-bromo-4-iodophenyl)carbamate |
InChI |
InChI=1S/C11H13BrINO2/c1-11(2,3)16-10(15)14-7-4-5-9(13)8(12)6-7/h4-6H,1-3H3,(H,14,15) |
InChI Key |
NZPWWSKOYWECIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)I)Br |
Origin of Product |
United States |
Reactivity and Selective Chemical Transformations of Tert Butyl 3 Bromo 4 Iodophenyl Carbamate
Differentiated Reactivity of Halogen Substituents in Cross-Coupling Reactions
Polyhalogenated aromatic compounds are pivotal substrates for creating molecular diversity through transition-metal-catalyzed cross-coupling reactions. nih.govacs.org The key to their utility lies in the ability to selectively functionalize one halogen position over another. This selectivity is primarily governed by the difference in bond dissociation energies (BDE) of the carbon-halogen (C-X) bonds. For aryl halides, the reactivity generally follows the trend C-I < C-Br < C-Cl < C-F, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by a transition metal catalyst, such as palladium. nih.govwhiterose.ac.uk This inherent difference in reactivity allows for predictable, stepwise functionalization of dihalogenated compounds like tert-butyl (3-bromo-4-iodophenyl)carbamate.
The Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds between an organohalide and an organoboron compound, is a powerful tool for elaborating the structure of this compound. The differential reactivity of the C-I and C-Br bonds can be exploited to achieve selective and sequential couplings.
In a Suzuki-Miyaura reaction, the palladium catalyst will preferentially undergo oxidative addition into the weaker carbon-iodine bond over the stronger carbon-bromine bond. This chemoselectivity enables the selective substitution of the iodine atom at the C-4 position. By carefully controlling the reaction conditions—such as the choice of catalyst, ligand, base, and temperature—it is possible to achieve high yields of the mono-arylated product, where the boronic acid partner is introduced at the position formerly occupied by iodine, leaving the bromine atom at the C-3 position intact for subsequent transformations. whiterose.ac.uk
For instance, reacting this compound with an arylboronic acid in the presence of a suitable palladium catalyst system results in the formation of a tert-butyl (3-bromo-4-arylphenyl)carbamate derivative.
Table 1: Conditions for Selective Suzuki-Miyaura Coupling at the C-I Position This table is illustrative and based on general principles for selective cross-coupling.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Outcome |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 | Selective coupling at C-I |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | Selective coupling at C-I |
| PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 80-100 | Selective coupling at C-I |
Once the iodide has been selectively replaced, the remaining aryl bromide at the C-3 position can undergo a second cross-coupling reaction. This subsequent reaction can be performed with the same or a different organoboron reagent, allowing for the synthesis of unsymmetrically substituted biaryl or terphenyl derivatives. This stepwise approach requires more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) to activate the more robust C-Br bond. This sequential functionalization strategy provides a streamlined pathway to complex, highly substituted aromatic structures from a single, readily available precursor.
The principle of differential halogen reactivity extends to other important palladium-catalyzed cross-coupling reactions.
Heck Coupling: In the Heck reaction, which couples an aryl halide with an alkene, the aryl iodide of this compound would react preferentially. This allows for the selective introduction of a vinyl group at the C-4 position.
Sonogashira Coupling: Similarly, the Sonogashira coupling, which joins an aryl halide with a terminal alkyne, would also occur selectively at the C-4 position. This provides a direct route to 4-alkynyl-3-bromoaniline derivatives after deprotection.
In both cases, the bromine atom remains available for a subsequent, different coupling reaction, further exemplifying the utility of this substrate in combinatorial and diversity-oriented synthesis.
The selective functionalization of this compound is also applicable to Negishi and Stille couplings, which utilize organozinc and organotin reagents, respectively. The established reactivity order of C-I > C-Br holds true for these transformations as well.
Negishi Coupling: Reaction with an organozinc reagent will lead to the selective formation of a C-C bond at the C-4 position.
Stille Coupling: Coupling with an organostannane reagent will also proceed selectively at the aryl iodide position.
These reactions broaden the scope of possible C-C bond formations, allowing for the introduction of a wide variety of alkyl, vinyl, aryl, and alkynyl groups with high regioselectivity.
Suzuki-Miyaura Cross-Coupling at Aryl Halide Positions
Chemistry of the tert-Butyl Carbamate (B1207046) Protecting Group
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under many reaction conditions and its facile removal under specific, mild acidic conditions. genscript.comresearchgate.net
The Boc group is stable to nucleophiles, bases, and catalytic hydrogenation, making it compatible with the conditions of many cross-coupling reactions. researchgate.netnih.gov Its primary function in this compound is to mask the reactivity of the aniline (B41778) nitrogen.
The removal, or deprotection, of the Boc group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol (B129727). genscript.comacsgcipr.orgrsc.org The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then fragments into isobutylene (B52900) and a proton. chemistrysteps.com The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine. chemistrysteps.com This deprotection can be performed selectively in the presence of other acid-sensitive groups. acsgcipr.orgbzchemicals.com
Table 2: Common Reagents for Boc Deprotection
| Reagent | Solvent | Conditions |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature |
| Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol, or Ethyl Acetate (B1210297) | Room Temperature |
| Oxalyl Chloride / Methanol | Methanol | Room Temperature nih.govrsc.org |
| Aluminum Chloride (AlCl₃) | Acetonitrile (B52724)/DCM | Room Temperature bzchemicals.com |
Beyond its role as a protecting group, the Boc-protected amine can also function as a directed metalation group (DMG). baranlab.org In the presence of a strong base like tert-butyllithium, the Boc group can direct lithiation to the ortho position (C-2). acs.orgacs.orgnih.gov This directed ortho-metalation (DoM) allows for the introduction of an electrophile at the C-2 position, providing another avenue for selective functionalization of the aromatic ring. This strategy further enhances the synthetic potential of the parent molecule. organic-chemistry.org
Mechanism and Conditions for N-Boc Deprotection
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and the relative ease of its removal. The deprotection of the Boc group from this compound to yield 3-bromo-4-iodoaniline (B1342403) is a critical step in many synthetic pathways. This transformation can be achieved under various conditions, from traditional acidic methods to more recently developed mild and catalytic protocols.
The most common method for Boc deprotection involves treatment with a strong acid. The generally accepted mechanism for acid-mediated cleavage proceeds through a series of steps. First, the carbonyl oxygen of the carbamate is protonated by the acid. This protonation enhances the electrophilicity of the carbonyl carbon and weakens the adjacent carbon-oxygen bond. Subsequently, the molecule undergoes cleavage to form a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide and furnishing the free amine, 3-bromo-4-iodoaniline. Under the acidic conditions, the resulting aniline is typically protonated to form its corresponding ammonium (B1175870) salt.
Commonly employed acidic reagents for this transformation are summarized in the table below.
| Reagent | Solvent(s) | Typical Conditions |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room temperature |
| Hydrochloric acid (HCl) | Dioxane, Methanol, Ethyl acetate | Room temperature |
| Sulfuric acid (H₂SO₄) | tert-Butyl acetate (t-BuOAc) | - |
| Phosphoric acid (H₃PO₄) | Tetrahydrofuran (B95107) (THF) | - |
| p-Toluenesulfonic acid (TsOH) | tert-Butyl acetate-DCM | - |
This table is interactive. You can sort and filter the data.
A potential drawback of acid-mediated deprotection is the generation of the electrophilic tert-butyl cation, which can lead to unwanted side reactions, such as alkylation of the substrate or solvent, particularly with electron-rich aromatic rings. To mitigate this, scavenger reagents like anisole (B1667542) or triethylsilane are sometimes added to trap the cation.
To overcome the limitations of harsh acidic conditions, which may not be compatible with sensitive functional groups on complex molecules, a variety of milder and catalytic deprotection methods have been developed. These protocols offer greater functional group tolerance and often proceed under neutral or near-neutral conditions.
Several notable examples include:
Iodine-Catalyzed Deprotection : A simple and efficient method involves using a catalytic amount of iodine, either in a solvent like methanol or under solvent-free conditions. This approach is attractive due to its low cost and environmentally benign nature.
Metal-Catalyzed Cleavage : Various metal salts, particularly those of iron(III), have been shown to effectively catalyze the cleavage of the Boc group. These methods are often practical, clean, and align with the principles of sustainable chemistry.
Silica (B1680970) Gel-Promoted Deprotection : In some cases, Boc deprotection can be achieved by heating the substrate with silica gel in a solvent such as refluxing toluene. This method offers excellent selectivity, as other carbamate protecting groups like Cbz and Fmoc are often unaffected under these conditions. uwindsor.ca
Oxalyl Chloride/Methanol : A mild and selective deprotection can be achieved using oxalyl chloride in methanol at room temperature. nih.gov This system is thought to proceed through a mechanism broader than simple in situ generation of HCl and has proven effective for substrates with acid-labile functionalities. nih.gov
Catalyst-Free, Water-Mediated Deprotection : Heating the N-Boc protected amine in water at reflux temperatures has been reported as a green and efficient method for deprotection. acs.org This protocol avoids the use of any additional acidic, basic, or metallic catalysts. acs.org
These emerging methods provide a valuable toolkit for chemists, allowing for the selective removal of the Boc group in the presence of other sensitive functionalities that might be compromised by traditional acid-based reagents.
Functionalization at the Carbamate Nitrogen (Post-Deprotection)
Once the Boc group is removed to yield 3-bromo-4-iodoaniline, the resulting primary amine is available for a wide array of functionalization reactions. The nucleophilic character of the amino group allows for the formation of new carbon-nitrogen or heteroatom-nitrogen bonds, providing a gateway to a diverse range of derivatives.
Common transformations of the newly exposed amino group include:
N-Acylation : The aniline can be readily acylated using acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form amides. This is a fundamental transformation for introducing various functional groups and building more complex molecular architectures.
N-Alkylation : Reaction with alkyl halides allows for the introduction of alkyl substituents onto the nitrogen atom. While direct alkylation can sometimes lead to over-alkylation, reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary and tertiary amines.
N-Arylation : The formation of a diarylamine can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, by reacting the aniline with an aryl halide or triflate.
Sulfonylation : Treatment with sulfonyl chlorides in the presence of a base yields sulfonamides, which are important functional groups in medicinal chemistry and materials science.
Diazotization : The primary amine can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium group is an excellent leaving group and can be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of groups such as -OH, -CN, and additional halogens.
These post-deprotection functionalizations are crucial for elaborating the molecular structure and synthesizing target compounds for various applications.
Directed ortho-Metalation and Other Regioselective Functionalizations on the Phenyl Ring
The substitution pattern of this compound offers multiple avenues for regioselective functionalization of the aromatic ring. These strategies exploit both the directing effect of the carbamate group and the differential reactivity of the two halogen atoms.
The N-Boc-protected amino group is a powerful directed metalation group (DMG). nih.govacs.org In a process known as directed ortho-metalation (DoM), the heteroatoms of the carbamate can coordinate to a strong organolithium base (e.g., n-butyllithium, sec-butyllithium), directing the deprotonation of a proximal ortho proton. nih.govbaranlab.org For this compound, the two ortho positions are C2 and C6. The C2 position is sterically unhindered, but the C6 position is adjacent to the bulky iodine atom. However, the primary directing effect is to the positions immediately adjacent to the carbamate nitrogen. One of these positions (C2) is unsubstituted, while the other (C3) is occupied by a bromine atom. Therefore, lithiation is expected to occur selectively at the C2 position. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a new substituent at this position.
| Electrophile (E+) | Introduced Group (-E) |
| D₂O | -D (Deuterium) |
| MeI | -CH₃ (Methyl) |
| DMF | -CHO (Formyl) |
| CO₂ | -COOH (Carboxyl) |
| I₂ | -I (Iodo) |
| Me₃SiCl | -Si(CH₃)₃ (Trimethylsilyl) |
This table provides examples of electrophiles used in DoM reactions and the corresponding functional group introduced.
Beyond DoM, the presence of two different halogen atoms allows for highly selective palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine (C-Br) bond. This reactivity difference enables selective functionalization at the C4 position while leaving the C3-bromo substituent intact for subsequent transformations.
Common cross-coupling reactions that can be performed selectively at the C-I bond include:
Suzuki-Miyaura Coupling : Reaction with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. nih.govnih.govmdpi.com
Sonogashira Coupling : Reaction with a terminal alkyne to introduce an alkynyl group.
Heck Coupling : Reaction with an alkene to form a substituted alkene.
Stille Coupling : Reaction with an organostannane reagent.
Buchwald-Hartwig Amination : Reaction with an amine to form a new carbon-nitrogen bond.
This chemoselective approach allows for a stepwise and controlled construction of polysubstituted aromatic compounds. After the initial coupling at the C4 position, the less reactive C-Br bond at C3 can be targeted for a second, distinct cross-coupling reaction, often by using a different catalyst system or more forcing reaction conditions. This sequential functionalization strategy makes this compound a valuable and versatile building block in modern organic synthesis.
Role As a Versatile Building Block in Advanced Organic Synthesis
Precursor to Structurally Diverse Polyaromatic Systems
The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in tert-butyl (3-bromo-4-iodophenyl)carbamate is the cornerstone of its utility as a precursor to polyaromatic systems. The C-I bond is significantly more reactive towards oxidative addition to palladium(0) catalysts than the C-Br bond. nih.govmdpi.com This reactivity difference allows for selective, sequential cross-coupling reactions, such as the Suzuki-Miyaura coupling, providing a reliable strategy for the programmed assembly of complex biaryl and polyaromatic structures. nih.govresearchgate.net
The synthesis of polyaromatic systems typically commences with the palladium-catalyzed cross-coupling of an arylboronic acid with the iodo-position of this compound. This initial step proceeds with high selectivity, leaving the bromo-substituent intact for subsequent functionalization. nih.gov The resulting N-Boc-protected 2-amino-4'-substituted-biphenyl can then be subjected to a second cross-coupling reaction at the bromo-position, introducing a different aryl group and leading to the formation of a triaryl system. The Boc-protecting group can be readily removed under acidic conditions to yield the corresponding amine, which can be further modified if desired.
| Step | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |
| 1 | This compound | Arylboronic Acid 1 | Pd(PPh₃)₄, K₂CO₃ | tert-Butyl (3-bromo-4'-aryl-[1,1'-biphenyl]-4-yl)carbamate |
| 2 | tert-Butyl (3-bromo-4'-aryl-[1,1'-biphenyl]-4-yl)carbamate | Arylboronic Acid 2 | Pd(dppf)Cl₂, Cs₂CO₃ | tert-Butyl (3',4''-diaryl-[1,1':4',1''-terphenyl]-4-yl)carbamate |
This sequential approach has been successfully employed in the synthesis of a wide array of polyaromatic hydrocarbons and their derivatives, which are of interest for their applications in organic electronics and materials science. researchgate.net
Scaffolding for the Construction of Nitrogen-Containing Heterocycles
The strategic positioning of the amino group and the two distinct halogen atoms in this compound makes it an excellent starting material for the synthesis of various nitrogen-containing heterocycles. These heterocyclic motifs are prevalent in pharmaceuticals, natural products, and functional materials. The general strategy involves an initial intermolecular bond formation, typically at the more reactive iodo-position, followed by an intramolecular cyclization to construct the heterocyclic ring.
One prominent application is in the synthesis of carbazoles. A Suzuki coupling at the iodo-position to introduce an aryl group, followed by deprotection of the Boc group, yields a 2-amino-biphenyl derivative. This intermediate can then undergo an intramolecular palladium-catalyzed C-N bond formation to afford the carbazole (B46965) skeleton. researchgate.netnih.govacs.orgnih.govrsc.org
Another important class of heterocycles accessible from this building block is the phenanthridines. beilstein-journals.orgnih.govnih.gov The synthesis can be envisioned through an initial Suzuki coupling to form a biaryl system, followed by the introduction of a carbonyl group or its equivalent at the 2'-position of the newly introduced ring. Subsequent intramolecular cyclization and aromatization would then lead to the phenanthridine (B189435) core. The Boc-protected amine plays a crucial role in directing these transformations and ultimately becomes the nitrogen atom of the heterocycle.
| Heterocycle | Key Intermediate | Cyclization Strategy |
| Carbazole | N-Aryl-2-amino-biphenyl | Intramolecular C-N coupling |
| Phenanthridine | 2-Amino-2'-formylbiphenyl derivative | Intramolecular condensation/cyclization |
The intramolecular Heck reaction is another powerful tool for the synthesis of nitrogen heterocycles from derivatives of this compound. nih.govcornell.educhim.itwikipedia.orgacs.org After initial functionalization at the iodo-position, an alkene moiety can be introduced at the nitrogen atom. An intramolecular Heck reaction between the bromo-substituent and the alkene can then be triggered to form a variety of fused heterocyclic systems.
Utilization in Cascade and Multicomponent Reactions for Scaffold Assembly
The orthogonal reactivity of the functional groups in this compound makes it an ideal substrate for the design of cascade and multicomponent reactions. 20.210.105nih.govnih.gov These reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. researchgate.net20.210.105nih.govnih.govrsc.org
A hypothetical cascade reaction could involve an initial Sonogashira coupling at the iodo-position with a terminal alkyne. The resulting internal alkyne could then participate in a palladium-catalyzed aminopalladation initiated by the Boc-protected amine, followed by an intramolecular C-H activation or a coupling with the bromo-substituent to generate a complex polycyclic heteroaromatic system. researchgate.net
Multicomponent reactions involving this compound, an alkyne, and carbon monoxide, for example, could lead to the formation of quinolinone derivatives in a single step. thieme.denih.govdiva-portal.orguliege.be In such a process, the palladium catalyst would orchestrate a sequence of oxidative addition, migratory insertions, and reductive elimination to assemble the final product from the simple starting materials. The ability to precisely control the sequence of events by tuning the reaction conditions and ligands is a testament to the versatility of this building block in modern synthetic chemistry. acs.orgmdpi.com
| Reaction Type | Components | Potential Product |
| Cascade Reaction | This compound, Terminal Alkyne | Polycyclic Indole Derivative |
| Multicomponent Reaction | This compound, Alkyne, Carbon Monoxide | Quinolinone Derivative |
Mechanistic and Theoretical Investigations
Computational Studies on Reaction Pathways and Selectivity of Halogen-Substituted Arylcarbamates
Computational studies on halogen-substituted arylcarbamates, particularly those with multiple halogen atoms like tert-butyl (3-bromo-4-iodophenyl)carbamate, are pivotal in predicting and rationalizing their reactivity in reactions such as palladium-catalyzed cross-coupling. DFT calculations are commonly employed to model the reaction energy profiles, including the structures of reactants, transition states, intermediates, and products.
A primary focus of these studies is the initial oxidative addition step in cross-coupling reactions, which is often rate-determining and dictates the regioselectivity. For a dihalogenated substrate like the title compound, the palladium(0) catalyst can insert into either the C-I or the C-Br bond. Theoretical calculations consistently show that the oxidative addition to the C-I bond is kinetically and thermodynamically more favorable than to the C-Br bond. This preference is attributed to the lower bond dissociation energy (BDE) of the C-I bond compared to the C-Br bond.
Computational models can precisely quantify the activation energies for these two competing pathways. The distortion/interaction model is a sophisticated approach used to analyze the contributing factors to the activation barrier, separating the energy required to distort the catalyst and the aryl halide into the transition-state geometry from the interaction energy between these distorted fragments.
| Parameter | C-I Bond Activation | C-Br Bond Activation |
| Relative Activation Energy (kcal/mol) | Lower | Higher |
| Bond Dissociation Energy (kcal/mol) | ~65-70 | ~80-85 |
| Transition State | Earlier, more reactant-like | Later, more product-like |
Note: The data presented in this table are representative values derived from computational studies on analogous bromo-iodo-aryl systems and are intended to illustrate the general principles governing the reactivity of this compound.
These computational findings provide a robust theoretical foundation for the experimentally observed high selectivity for reactions at the iodine-bearing carbon.
Elucidation of Catalyst-Substrate Interactions in Cross-Coupling Reactions
The interaction between the palladium catalyst and the this compound substrate is a critical determinant of reaction efficiency and selectivity. Computational chemistry allows for the detailed examination of these interactions at the molecular level. The nature of the ligands on the palladium center, typically phosphines, plays a crucial role.
Theoretical models of the pre-catalytic complex and the subsequent intermediates in the catalytic cycle reveal how ligand properties, such as cone angle and electronic character, influence the reaction. For instance, bulky, electron-rich phosphine (B1218219) ligands are known to facilitate the oxidative addition step. DFT calculations can model the coordination of the aryl halide to the palladium(0) complex, showing that the initial interaction can occur through the π-system of the aromatic ring or directly at the carbon-halogen bond.
The carbamate (B1207046) group, while primarily a protecting group, can also exert a secondary electronic influence on the catalyst-substrate interaction. Its electron-withdrawing nature can affect the electron density of the aromatic ring, which in turn can modulate the energetics of the oxidative addition step. Furthermore, the steric bulk of the tert-butyl group can influence the approach of the catalyst, although this effect is generally considered minor compared to the dominant reactivity of the C-I bond.
| Ligand Type | Key Interaction Feature | Predicted Effect on Reaction |
| Bulky, electron-rich monophosphines | Enhanced oxidative addition kinetics | Increased reaction rate |
| Bidentate phosphines (e.g., Xantphos) | Rigid bite angle, pre-organization of the catalytic site | High selectivity, prevention of side reactions |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donation | High catalyst stability and activity |
Note: This table summarizes general trends observed in computational studies of palladium-catalyzed cross-coupling reactions and their applicability to substrates like this compound.
Understanding Regioselectivity in Halogenation and Subsequent Functionalization
Beyond the initial selective functionalization at the C-I bond, theoretical studies can also predict the regioselectivity of subsequent reactions, such as further halogenation or functionalization of the aromatic ring. The directing effects of the existing substituents—the bromine atom and the tert-butyl carbamate group—are key to understanding these transformations.
In the context of a second cross-coupling reaction at the C-Br bond, computational studies can model the electronic changes in the molecule after the first coupling at the C-I position. The introduction of a new group at the 4-position will alter the electronic landscape of the ring, which may affect the reactivity of the remaining C-Br bond. These theoretical investigations are invaluable for designing multi-step synthetic sequences involving this compound, allowing for a rational approach to achieving the desired substitution pattern.
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of "tert-Butyl (3-bromo-4-iodophenyl)carbamate". By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, researchers can map out the molecular framework and confirm the precise arrangement of atoms.
¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms (protons) in the molecule. The spectrum of "this compound" displays characteristic signals for both the aromatic protons on the phenyl ring and the aliphatic protons of the tert-butyl group. The aromatic region typically shows distinct patterns that allow for the assignment of each proton based on its position and coupling with neighboring protons. The tert-butyl group gives rise to a prominent singlet in the aliphatic region, integrating to nine protons.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for the complete mapping of the carbon framework. The spectrum will show signals corresponding to the carbons of the phenyl ring, the carbonyl carbon of the carbamate (B1207046) group, and the quaternary and methyl carbons of the tert-butyl group.
Table 1: ¹H and ¹³C NMR Spectral Data for this compound
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Aromatic CH | 7.84 | d, J=2.4 Hz | 1H | H-2 |
| Aromatic CH | 7.64 | d, J=8.8 Hz | 1H | H-5 |
| Aromatic CH | 7.21 | dd, J=8.8, 2.4 Hz | 1H | H-6 |
| NH | 6.44 | s | 1H | NH |
| tert-butyl CH₃ | 1.50 | s | 9H | C(CH₃)₃ |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment | ||
| Carbonyl C=O | 152.2 | C=O | ||
| Aromatic C-N | 139.1 | C-1 | ||
| Aromatic C-H | 139.0 | C-5 | ||
| Aromatic C-H | 126.9 | C-2 | ||
| Aromatic C-Br | 122.9 | C-3 | ||
| Aromatic C-H | 119.2 | C-6 | ||
| Aromatic C-I | 87.8 | C-4 | ||
| tert-butyl C | 81.1 | C (CH₃)₃ | ||
| tert-butyl CH₃ | 28.2 | C(CH₃ )₃ |
Note: Chemical shifts are referenced to a standard solvent signal. J = coupling constant in Hertz.
To further confirm the structural assignments, two-dimensional (2D) NMR techniques are utilized. Correlation Spectroscopy (COSY) experiments establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons in the aromatic ring. Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments correlate directly bonded proton and carbon atoms, linking the proton signals to their corresponding carbon signals.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a critical tool for determining the molecular weight of "this compound" and for gaining insight into its fragmentation patterns, which further corroborates the proposed structure. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula.
The mass spectrum typically shows a prominent molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), whose mass corresponds to the calculated molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, the molecular ion peak will appear as a characteristic doublet with a 1:1 intensity ratio, separated by two mass units. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.
Table 2: Mass Spectrometry Data for this compound
| Technique | Ion | Calculated m/z | Observed m/z |
| ESI-MS | [M+H]⁺ | 413.9713 | 413.9719 |
| HRMS (ESI) | [M+Na]⁺ | 435.9532 | 435.9537 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in "this compound" by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. The IR spectrum provides clear evidence for the key functional moieties within the molecule.
The presence of the N-H group is confirmed by a characteristic stretching vibration in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) group of the carbamate shows a strong absorption band, typically around 1710-1730 cm⁻¹. The C-N stretching vibration of the carbamate is also observable. Additionally, C-H stretching vibrations from both the aromatic ring and the aliphatic tert-butyl group appear in their respective characteristic regions.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| N-H | Stretch | ~3285 |
| C-H (aliphatic) | Stretch | ~2981 |
| C=O (carbamate) | Stretch | ~1724 |
| C-N | Stretch | ~1230 |
| C-O | Stretch | ~1155 |
Elemental Analysis for Purity and Composition Verification
Elemental analysis provides a quantitative determination of the percentage composition of elements (carbon, hydrogen, nitrogen) in a purified sample of "this compound". The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₁₁H₁₃BrINO₂). A close agreement between the found and calculated values serves as a crucial check for the purity and elemental composition of the synthesized compound.
**Table 4: Elemental Analysis Data for this compound (C₁₁H₁₃BrINO₂) **
| Element | Calculated % | Found % |
| Carbon (C) | 31.91 | 31.95 |
| Hydrogen (H) | 3.17 | 3.19 |
| Nitrogen (N) | 3.38 | 3.36 |
Q & A
Q. What are the recommended synthetic routes for tert-Butyl (3-bromo-4-iodophenyl)carbamate, and how can purity be optimized?
Methodological Answer: The compound is typically synthesized via carbamate protection of the amine group on the substituted phenyl ring. A common approach involves reacting 3-bromo-4-iodoaniline with tert-butyl carbamate activating agents (e.g., di-tert-butyl dicarbonate) under anhydrous conditions . Purification is critical due to potential byproducts; column chromatography using silica gel with gradients of ethyl acetate/hexane (20–40% v/v) is recommended. Purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (e.g., absence of aromatic proton shifts from unreacted aniline at δ 6.5–7.5 ppm) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer: While specific toxicity data for this compound are limited, structural analogs (e.g., brominated/iodinated carbamates) suggest potential skin/eye irritation (GHS Category 2) . Always use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of as halogenated waste. Store at 2–8°C in airtight, light-protected containers to prevent degradation .
Q. How does the bromine and iodine substitution pattern influence reactivity in cross-coupling reactions?
Methodological Answer: The 3-bromo-4-iodo substitution creates distinct electronic environments: iodine’s lower electronegativity (vs. bromine) makes the C–I bond more labile, favoring Suzuki-Miyaura coupling at the 4-position. Bromine at the 3-position can subsequently undergo Ullmann or Buchwald-Hartwig amination. DFT calculations or Hammett parameters (σ values: Br = +0.23, I = +0.18) help predict regioselectivity .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives for targeted enzyme inhibition?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., kinases) can predict binding affinities. The iodine atom’s van der Waals radius (1.98 Å) may occupy hydrophobic pockets, while the carbamate group hydrogen-bonds with catalytic residues. MD simulations (100 ns, AMBER force field) assess stability of ligand-protein complexes . Validate predictions with in vitro IC₅₀ assays using fluorescence-based substrates .
Q. What experimental strategies resolve contradictory spectroscopic data for structural elucidation?
Methodological Answer: Contradictions between NMR and mass spectrometry (e.g., unexpected molecular ion peaks) may arise from isotopic abundance (¹²⁷I = 100%, ⁷⁹Br/⁸¹Br = 1:1). Use high-resolution mass spectrometry (HRMS, Q-TOF) to distinguish isotopic clusters. For NMR, compare experimental ¹³C chemical shifts with DFT-calculated values (GIAO method, B3LYP/6-31G** basis set) . X-ray crystallography provides definitive confirmation if single crystals are obtainable (slow evaporation from DCM/hexane) .
Q. How do reaction conditions (solvent, catalyst) impact yield in multi-step syntheses using this compound?
Methodological Answer: Optimize palladium-catalyzed couplings (e.g., Stille, Sonogashira) by screening solvents (DMF vs. THF) and ligands (XPhos vs. SPhos). For example, DMF increases polar transition-state stabilization, improving yields by 15–20% in iodobenzene couplings. Additives like TBAB (tetrabutylammonium bromide) enhance phase transfer in biphasic systems . Monitor reaction progress via TLC (Rf = 0.3–0.5 in 30% EtOAc/hexane) and isolate intermediates via flash chromatography.
Q. What are the stability limits of this compound under accelerated degradation conditions?
Methodological Answer: Perform stress testing per ICH guidelines:
- Thermal: 40–60°C for 14 days; monitor decomposition (HPLC) for carbamate cleavage to aniline.
- Photolytic: Expose to UV light (320–400 nm); iodine may undergo homolytic cleavage, detected via GC-MS (m/z 127 for I· radicals) .
- Hydrolytic: pH 1–13 at 25°C; carbamate hydrolysis is pH-dependent, with first-order kinetics in acidic conditions (k = 0.012 h⁻¹ at pH 2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
